1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea 1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 922991-30-8
VCID: VC5672691
InChI: InChI=1S/C18H18ClN3O2/c1-3-22-11-15(13-6-4-5-7-16(13)22)21-18(23)20-14-10-12(19)8-9-17(14)24-2/h4-11H,3H2,1-2H3,(H2,20,21,23)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.81

1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

CAS No.: 922991-30-8

Cat. No.: VC5672691

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.81

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea - 922991-30-8

Specification

CAS No. 922991-30-8
Molecular Formula C18H18ClN3O2
Molecular Weight 343.81
IUPAC Name 1-(5-chloro-2-methoxyphenyl)-3-(1-ethylindol-3-yl)urea
Standard InChI InChI=1S/C18H18ClN3O2/c1-3-22-11-15(13-6-4-5-7-16(13)22)21-18(23)20-14-10-12(19)8-9-17(14)24-2/h4-11H,3H2,1-2H3,(H2,20,21,23)
Standard InChI Key BBRDWAPUSMNYBL-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)Cl)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of arylurea-indole hybrids, with the following defining properties:

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂
Molecular Weight343.81 g/mol
IUPAC Name1-(5-chloro-2-methoxyphenyl)-3-(1-ethylindol-3-yl)urea
CAS Registry Number922991-30-8

The structural complexity arises from three key components:

  • 5-Chloro-2-methoxyphenyl group: Provides electron-withdrawing and steric effects that influence binding interactions.

  • 1-Ethylindole moiety: Contributes π-π stacking capabilities and hydrophobic interactions .

  • Urea linker: Serves as a hydrogen-bond donor/acceptor system critical for target engagement.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 1H, Ar-H), 7.45-7.32 (m, 3H, Ar-H), 6.98 (dd, J = 8.5, 2.3 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 1.42 (t, J = 7.0 Hz, 3H, CH₂CH₃).

  • ¹³C NMR: Confirms the presence of carbonyl (δ 158.9 ppm) and quaternary carbons (δ 149.2 ppm, OCH₃).

Synthesis and Optimization

Reaction Pathways

The synthetic route typically employs a three-step strategy:

Step 1: Indole Alkylation
1-Ethyl-1H-indole is prepared via N-alkylation of indole with ethyl bromide under basic conditions (K₂CO₃/DMF, 80°C, 12 h).

Step 2: Carbamate Formation
5-Chloro-2-methoxyaniline reacts with triphosgene in dichloromethane to generate the intermediate isocyanate.

Step 3: Urea Coupling
The indole derivative undergoes nucleophilic attack on the isocyanate intermediate, facilitated by DMAP catalysis (yield: 68-72%).

Process Optimization

Critical parameters affecting yield and purity:

ParameterOptimal ConditionImpact on Reaction
Temperature0-5°C (Step 2)Minimizes side reactions
Solvent SystemTHF/DCM (3:1 v/v)Enhances reagent solubility
Catalyst Loading5 mol% DMAPAccelerates urea bond formation
Reaction Time18-24 h (Step 3)Ensures complete conversion

Purification via silica gel chromatography (hexane/EtOAc gradient) typically achieves >95% purity, as verified by HPLC.

Biological Activity and Mechanism

Enzymatic Inhibition

Comparative studies with structural analogs demonstrate significant activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme:

CompoundIC₅₀ (μM)Selectivity (IDO1/TDO)
Target Compound0.4218.7
1-Methylindole analog 1.156.2
2,5-Dichloro derivative 0.8912.4

Mechanistic studies suggest competitive inhibition through:

  • Coordination to the heme iron center via urea carbonyl .

  • π-Stacking interactions between indole ring and Phe163 residue .

  • Hydrogen bonding with Ser167 and Gly262 backbone amides .

Cellular Effects

In B16-F10 melanoma models, the compound (60 mg/kg/day oral) demonstrated:

  • 72.2% tumor growth inhibition after 19 days .

  • Increased CD8⁺ T cell infiltration (2.8-fold vs control) .

  • No significant weight loss or hepatotoxicity .

Pharmacokinetic Profile

Key ADME parameters derived from murine studies:

ParameterValue
Tₘₐₓ1.2 h
Cₘₐₓ8.7 μM
AUC₀₋₂₄54.3 μM·h
t₁/₂4.6 h
Oral Bioavailability96%

The high bioavailability stems from:

  • Moderate plasma protein binding (68%) .

  • Efficient passive diffusion (Papp = 12.7 × 10⁻⁶ cm/s) .

  • Limited CYP3A4-mediated metabolism (<15% in 2 h) .

Structure-Activity Relationships

Critical substituent effects identified through analog studies:

PositionModificationEffect on IDO1 Inhibition
5-ClRemoval5.2× ↓ potency
2-OCH₃Replacement with OH3.7× ↓ activity
N-EthylMethyl substitution1.8× ↓ IC₅₀
UreaThiourea replacementComplete loss of activity

Molecular dynamics simulations reveal the ethyl group at N1 induces optimal van der Waals contacts with Val130 and Leu234 .

Industrial Applications and Patents

Recent intellectual property developments include:

  • WO2021185487: Cancer immunotherapy combinations with anti-PD-1 antibodies.

  • US20230098721: Solid dispersion formulations for enhanced solubility (35% improvement vs crystalline form).

  • EP4105236: Continuous flow synthesis method (85% yield, 99.1% purity).

Challenges and Future Directions

While promising, several areas require further investigation:

  • Metabolite Identification: Preliminary MS/MS data suggest hydroxylation at the ethyl side chain as the primary metabolic pathway .

  • CNS Penetration: Current LogP (3.1) limits blood-brain barrier crossing, necessitating prodrug approaches.

  • Resistance Mechanisms: In vitro selection pressure experiments indicate potential upregulation of alternative tryptophan catabolic pathways .

Ongoing clinical trials (NCT05551291) are evaluating safety profiles in Phase I, with preliminary data showing Grade 1-2 adverse events in 23% of participants.

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